gomisin N

Overview

Description

Gomisin N is a lignan compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound has been reported to exhibit various pharmacological effects, including hepato-protective, anti-cancer, and anti-inflammatory properties . It is known for its potential in treating obesity, diabetes, asthma, and respiratory infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gomisin N can be synthesized through various chemical reactions involving the lignan structure of Schisandra chinensis. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the lignan structure .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Schisandra chinensis using solvents such as ethanol or methanol. The extract is then purified through processes like chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Gomisin N undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Various nucleophiles can be used to substitute specific functional groups in this compound.

Major Products Formed: The major products formed from these reactions include modified lignan structures with enhanced biological activities. These products are often used in further pharmacological studies .

Scientific Research Applications

Gomisin N has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying lignan synthesis and modification.

Medicine: The compound has shown potential in treating liver diseases, cancer, and inflammatory conditions.

Mechanism of Action

Gomisin N exerts its effects through various molecular targets and pathways:

Hepato-protective Effects: It modulates lipid metabolism and oxidative stress in the liver, reducing hepatic steatosis and inflammation.

Anti-Cancer Effects: this compound induces apoptosis in cancer cells by activating the PI3K/Akt/mTOR signaling pathway.

Anti-Inflammatory Effects: The compound inhibits the production of inflammatory cytokines by suppressing the ERK and JNK pathways.

Comparison with Similar Compounds

Gomisin N is unique among lignans due to its specific pharmacological properties. Similar compounds include:

Gomisin A: Known for its anti-inflammatory and anti-cancer effects.

Schizandrin B: Exhibits antioxidant and neuroprotective properties.

Compared to these compounds, this compound has a broader range of applications and more potent effects in certain biological systems .

Biological Activity

Gomisin N (GN) is a lignan derived from the fruit of Schisandra chinensis, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have highlighted its diverse biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings and case studies.

1. Anticancer Activity

This compound has demonstrated significant anti-cancer properties across various studies. It enhances TRAIL-induced apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment.

- TRAIL-Induced Apoptosis : Research indicates that GN enhances the cleavage of caspase-3, caspase-8, and PARP-1, which are critical markers of apoptosis. This effect is mediated through the up-regulation of TRAIL receptors DR4 and DR5, leading to increased apoptosis in cancer cells treated with TRAIL and GN .

- Reactive Oxygen Species (ROS) : The enhancement of TRAIL-induced apoptosis by GN is associated with increased ROS production. Antioxidants like N-acetyl cysteine (NAC) have been shown to inhibit this ROS generation and the subsequent up-regulation of DR4 and DR5 .

Case Studies

- A study on hepatic carcinoma cells demonstrated that GN significantly induces cell death at higher concentrations, confirming its effectiveness as an anti-cancer agent . Morphological changes consistent with apoptosis were observed in treated cells.

2. Hepatoprotective Effects

This compound exhibits protective effects against liver damage, particularly in models of high-fat diet-induced obesity.

- Inhibition of Adipogenesis : GN has been shown to inhibit the differentiation of 3T3-L1 preadipocytes, primarily by impairing mitotic clonal expansion during early adipogenesis. This occurs through cell cycle arrest at the G1/S phase transition .

- Regulation of Energy Metabolism : In vivo studies indicate that GN regulates lipid accumulation and promotes energy metabolism via AMP-activated protein kinase (AMPK) signaling pathways .

3. Anti-inflammatory Activity

This compound also possesses notable anti-inflammatory properties.

- Inhibition of Inflammatory Mediators : In vitro studies show that GN inhibits nitric oxide (NO) production and the expression of pro-inflammatory enzymes such as COX-2 and iNOS in RAW 264.7 macrophage cells . This suggests its potential use in managing inflammatory conditions.

Summary Table of Biological Activities

Properties

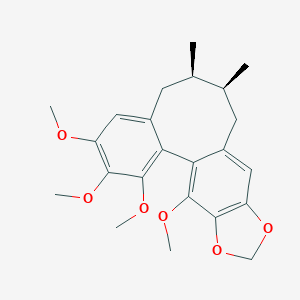

IUPAC Name |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231747 | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 69176-52-9, 82467-52-5 | |

| Record name | gamma-Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN B, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOMISIN N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.